molecular formula C23H32N4 B611379 N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine CAS No. 1380336-17-3

N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

Cat. No. B611379
CAS RN: 1380336-17-3
M. Wt: 364.537
InChI Key: MYCKNKHATQGHEV-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TIQ-15 is a potent and selective CXCR4 antagonist with good drug-like properties.

Scientific Research Applications

Modulation of Chemokine Receptors

A salt of a similar compound, N1-(1H-benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)-butane-1,4-diamine, has been claimed for its role in modulating CX chemokine receptor 4 (CXCR4) and CC chemokine receptor-5 (CCR5) receptor activity. This modulation is important in the treatment of diseases such as HIV, arthritis, allergies, inflammatory diseases, asthma, and tumors. This research highlights the compound's stability and effectiveness in various temperatures, making it significant for storage and practical application Expert Opinion on Therapeutic Patents, 2006.

Dopamine Agonist Properties

Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound , has shown dopamine-like abilities to dilate the renal artery. The study of various homologues of this compound suggests its potential in mimicking the action of dopamine, a neurotransmitter, which is significant for conditions like Parkinson's disease and other neurological disorders Journal of Medicinal Chemistry, 1981.

Neurotoxin Properties

N-Methylated tetrahydroisoquinolines, closely related to the compound , are found to have structures similar to known neurotoxins like MPTP. These compounds, when oxidized, form potent neurotoxins that can affect the dopaminergic system in the brain. This insight is crucial for understanding the pathogenesis of neurological diseases such as Parkinson's Advances in Neurology, 1993.

Cytotoxicity and Antibacterial Action

N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides, chemically related to the compound of interest, have shown marked inhibitory activity against tumor cell lines and various bacterial/fungal strains. These findings indicate the potential use of such compounds in developing new chemotherapeutic and antibacterial agents Applied Organometallic Chemistry, 2013.

properties

CAS RN

1380336-17-3

Molecular Formula

C23H32N4

Molecular Weight

364.537

IUPAC Name

N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

InChI

InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1

InChI Key

MYCKNKHATQGHEV-YADHBBJMSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TIQ-15;  TIQ 15;  TIQ15; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Reactant of Route 2
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Reactant of Route 3
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Reactant of Route 4
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Reactant of Route 5
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Reactant of Route 6
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

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